

Technical Guide: L-Cysteine- $^{13}\text{C}_3$, ^{15}N , d_3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-Cysteine- $^{13}\text{C}_3$, ^{15}N , d_3

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For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides an in-depth overview of L-Cysteine- $^{13}\text{C}_3$, ^{15}N , d_3 , a stable isotope-labeled amino acid crucial for advanced research in metabolomics, proteomics, and drug development. This document details its chemical properties, CAS number, and applications, with a focus on its use as an internal standard for quantitative analysis and as a tracer in metabolic flux analysis. Detailed experimental protocols and key metabolic pathways involving L-cysteine are also presented to facilitate its practical application in a laboratory setting.

Compound Data and Specifications

L-Cysteine- $^{13}\text{C}_3$, ^{15}N , d_3 is a non-radioactive, isotopically enriched form of the amino acid L-cysteine. The labeling with Carbon-13 (^{13}C), Nitrogen-15 (^{15}N), and Deuterium (d or ^3H) allows for its precise detection and quantification in complex biological samples by mass spectrometry and NMR spectroscopy.

Property	Value	Reference
CAS Number	1994304-88-9	[1]
Molecular Formula	HSCD ₂ CD(NH ₂)COOH	[1]
Molecular Weight	128.15 g/mol	[1]
Isotopic Purity	Typically ≥97-99% for ¹³ C, ¹⁵ N, and D	[1]
Chemical Purity	≥98%	
Storage Conditions	Store refrigerated (+2°C to +8°C), protected from light.	[1]
Primary Applications	Biomolecular NMR, Metabolism, Metabolomics, Proteomics, Internal Standard for Mass Spectrometry	[1]

Key Applications in Research and Drug Development

The unique properties of L-Cysteine-¹³C₃,¹⁵N,d₃ make it an invaluable tool in various stages of research and drug development. Its primary applications stem from its utility as a tracer and an internal standard.

- **Metabolic Flux Analysis (MFA):** As a stable isotope tracer, L-Cysteine-¹³C₃,¹⁵N,d₃ is used to investigate the flow of metabolites through various biochemical pathways.[2][3][4][5] By introducing the labeled cysteine into a biological system, researchers can track the incorporation of the heavy isotopes into downstream metabolites, providing a quantitative measure of the rates (fluxes) of metabolic reactions.[2][3][4][5] This is particularly important for understanding cellular metabolism in both healthy and diseased states, and for identifying potential drug targets.[2]
- **Quantitative Proteomics:** In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for the accurate quantification of proteins. While not a direct

SILAC reagent itself, isotopically labeled cysteine can be used as an internal standard for the absolute quantification of proteins and peptides containing cysteine residues.

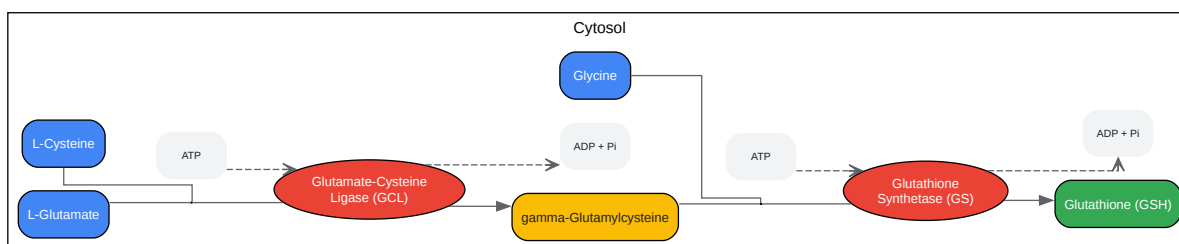
- Internal Standard for Quantitative Analysis: L-Cysteine- $^{13}\text{C}_3$, ^{15}N , d_3 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based quantification of unlabeled L-cysteine in biological samples.[6] Since it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[7]

Signaling and Metabolic Pathways

L-cysteine is a central node in cellular metabolism, participating in several critical pathways. The ability to trace the fate of L-Cysteine- $^{13}\text{C}_3$, ^{15}N , d_3 provides valuable insights into the dynamics of these pathways.

Glutathione Synthesis Pathway

L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[8] The pathway involves two enzymatic steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[9][10]

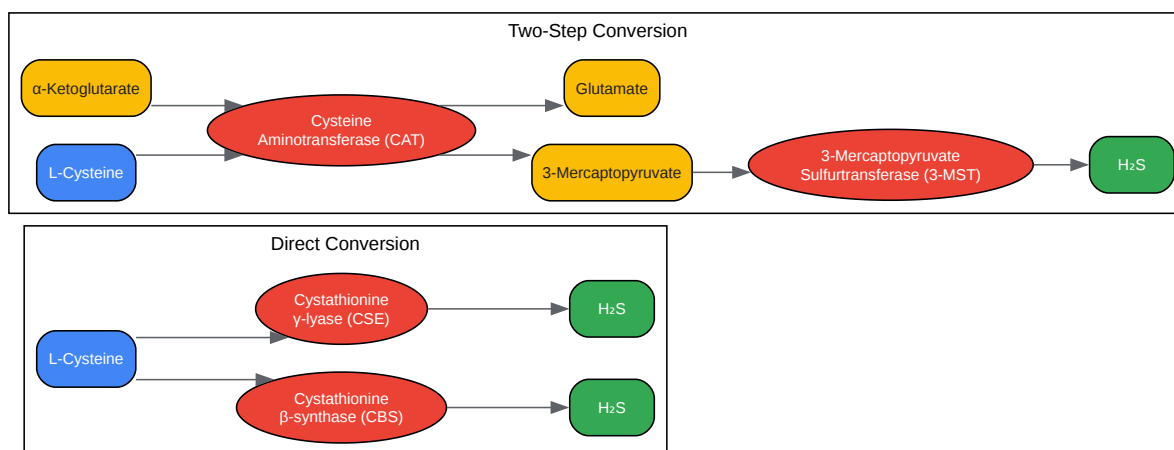


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Glutathione Synthesis from L-Cysteine.

Hydrogen Sulfide (H₂S) Biosynthesis Pathway

L-cysteine is a primary substrate for the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.[11][12][13] The main enzymes involved are cystathionine β -synthase (CBS), cystathionine γ -lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST) in conjunction with cysteine aminotransferase (CAT).[11][12][13]



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Hydrogen Sulfide Biosynthesis from L-Cysteine.

Experimental Protocols

Quantification of Cysteine in Biological Matrices using L-Cysteine-¹³C₃, ¹⁵N, d₃ as an Internal Standard by LC-MS

This protocol provides a general framework for the quantification of L-cysteine in biological samples such as plasma or tissue homogenates.

Materials:

- L-Cysteine- $^{13}\text{C}_3,^{15}\text{N},\text{d}_3$ (Internal Standard - IS)
- N-Ethylmaleimide (NEM)
- Acetonitrile (ACN)
- Formic Acid (FA)
- Ultrapure water
- Biological sample (e.g., plasma, tissue homogenate)

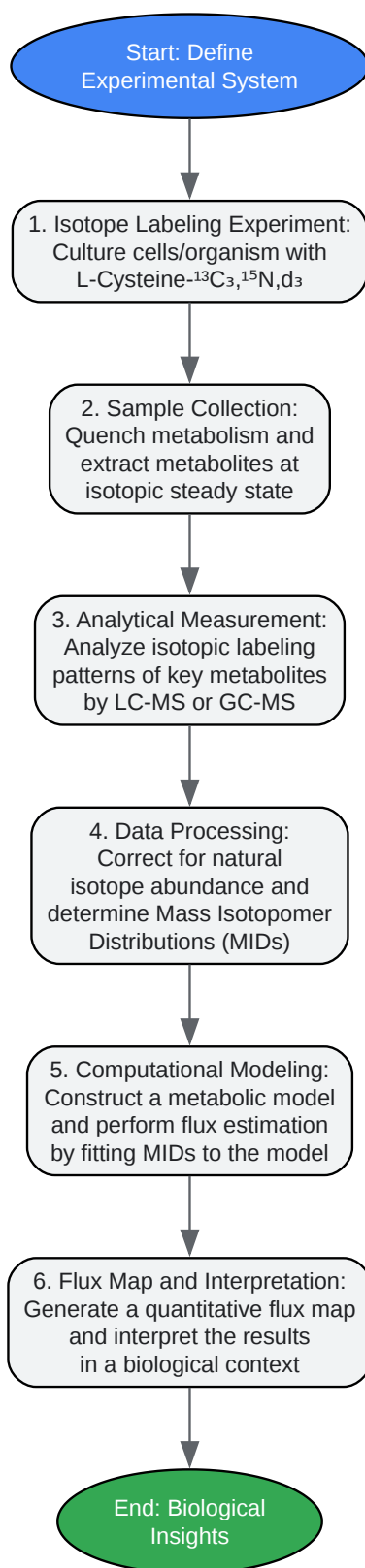
Procedure:

- Sample Preparation:
 - To prevent the auto-oxidation of cysteine to cystine, it is crucial to add a thiol-alkylating agent like NEM immediately after sample collection or thawing.[\[7\]](#)
 - For plasma/serum: To 100 μL of the sample, add 10 μL of a 10 mg/mL NEM solution in water and vortex briefly.
 - Add a known amount of L-Cysteine- $^{13}\text{C}_3,^{15}\text{N},\text{d}_3$ working solution.
 - Precipitate proteins by adding 300 μL of ice-cold acetonitrile containing 0.1% formic acid.
 - Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[\[7\]](#)
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of the initial mobile phase.[\[7\]](#)
- LC-MS/MS Analysis:

- Chromatographic Separation: Use a suitable column for amino acid analysis, such as a hydrophilic interaction chromatography (HILIC) column.
- Mobile Phase: A typical gradient elution would involve a mobile phase A (e.g., water with 0.1% formic acid) and a mobile phase B (e.g., acetonitrile with 0.1% formic acid).
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
- MRM Transitions:
 - L-Cysteine (unlabeled): Optimize the precursor ion $[M+H]^+$ ($m/z \sim 122$) and a suitable product ion (e.g., $m/z \sim 76$).
 - L-Cysteine- $^{13}C_3,^{15}N,d_3$ (IS): Optimize the precursor ion $[M+H]^+$ ($m/z \sim 128$) and a corresponding product ion.
 - Note: The exact m/z values should be confirmed based on the specific isotopic enrichment of the standard.
- Data Analysis:
 - Quantify the unlabeled L-cysteine by calculating the peak area ratio of the analyte to the internal standard.
 - Generate a calibration curve using known concentrations of unlabeled L-cysteine spiked with a constant amount of the internal standard.

Workflow for Metabolic Flux Analysis (MFA) using L-Cysteine- $^{13}C_3,^{15}N,d_3$

This workflow outlines the key steps for conducting a metabolic flux analysis experiment using isotopically labeled cysteine.



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General Workflow for Metabolic Flux Analysis.

Conclusion

L-Cysteine- $^{13}\text{C}_3,^{15}\text{N},\text{d}_3$ is a powerful and versatile tool for researchers and drug development professionals. Its application in quantitative mass spectrometry and metabolic flux analysis enables a deeper understanding of complex biological systems. The methodologies and pathway information provided in this guide serve as a foundational resource for the effective implementation of this stable isotope-labeled compound in cutting-edge research.

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- To cite this document: BenchChem. [Technical Guide: L-Cysteine- $^{13}\text{C}_3$, ^{15}N , d_3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12056343#l-cysteine-13c3-15n-d3-cas-number>]

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